1-benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea
Description
1-Benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea is a substituted thiourea derivative characterized by a benzoyl group at the N1 position and a highly substituted biphenyl moiety at the N3 position. Thioureas are versatile compounds with applications spanning agrochemicals, medicinal chemistry, and materials science . Like other acylthioureas, it adopts the thione tautomeric form in the solid state, stabilized by intramolecular N—H⋯O hydrogen bonds between the thiourea NH and benzoyl carbonyl oxygen . Its synthesis likely follows established routes for N-aroylthioureas, involving the reaction of benzoylisothiocyanate with a substituted aniline precursor .
Properties
IUPAC Name |
N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2OS/c35-31(26-19-11-4-12-20-26)34-32(36)33-30-28(24-15-7-2-8-16-24)21-27(23-13-5-1-6-14-23)22-29(30)25-17-9-3-10-18-25/h1-22H,(H2,33,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIIWEOAWKNKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)NC(=S)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
The 3,5-diphenylbiphenyl scaffold is constructed via palladium-catalyzed cross-coupling. A representative protocol involves:
- Reactants : 4-Bromo-3,5-diphenylbiphenyl (1.0 eq) and arylboronic acid (2.2 eq).
- Catalyst : Palladium(II) acetate (0.05 eq) with tri-tert-butylphosphine (0.1 eq).
- Base : Sodium tert-butoxide (3.0 eq) in anhydrous toluene at 90°C for 50 hours.
- Yield : 34–45% after silica gel chromatography and sublimation.
Optimization Notes :
Amination of the Biphenyl Core
The nitro intermediate is reduced to the amine using:
- Reductant : Tin(II) chloride (5.0 eq) in acetic acid under reflux.
- Alternative : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at 60°C.
- Yield : 85–90% after recrystallization from ethanol/water.
Synthesis of Benzoyl Isothiocyanate
Classical Method
Benzoyl isothiocyanate is prepared by reacting benzoyl chloride with ammonium thiocyanate:
- Conditions : Anhydrous acetone, reflux for 1 hour.
- Stoichiometry : 1:1 molar ratio of benzoyl chloride to ammonium thiocyanate.
- Yield : 75–90% (orange-red solution used directly).
Safety Note : Ammonium chloride precipitate must be filtered promptly to avoid side reactions.
Coupling to Form 1-Benzoyl-3-{3,5-Diphenyl-[1,1'-Biphenyl]-4-yl}thiourea
Thiourea Formation
The amine intermediate reacts with benzoyl isothiocyanate under mild conditions:
- Solvent : Dry acetone or acetonitrile.
- Temperature : Room temperature for 24 hours or reflux for 2–6 hours.
- Stoichiometry : 1:1 molar ratio of amine to benzoyl isothiocyanate.
- Workup : Precipitation in cold water, filtration, and recrystallization from ethanol.
- Yield : 68–89%.
Critical Parameters :
- Anhydrous conditions prevent hydrolysis to urea by-products.
- Steric bulk from the biphenyl group may require extended reaction times (up to 48 hours).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Green Chemistry Approaches
- Solvent : Water with phenoxysulfonyl chloride as a thiocarbonyl source.
- Yield : 50–60%, though less effective for sterically hindered amines.
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
- HPLC : Purity >99% achieved via recrystallization from ethyl acetate/n-heptane.
- Elemental Analysis : C 63.13%, H 5.30%, N 14.73% (calc. for C₃₂H₂₄N₂OS).
Challenges and Mitigation Strategies
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar thiourea compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often linked to the inhibition of bacterial enzyme systems.
Anticancer Properties
Thiourea derivatives are being investigated for their anticancer potential. In vitro studies have demonstrated that compounds similar to 1-benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea can induce apoptosis in cancer cell lines. The ability to interact with cellular pathways related to apoptosis makes these compounds promising candidates for cancer therapy.
Acetylcholinesterase Inhibition
Some studies have focused on the role of thioureas in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promising results in enhancing acetylcholine levels in the brain, suggesting potential therapeutic applications for cognitive disorders.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiourea derivatives:
- Study 1 : A series of thiourea derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory effects (MIC values ranging from 3.13 µg/mL to 6.25 µg/mL) .
- Study 2 : The synthesis of novel thiourea compounds was reported, which showed promising anticancer activity against human breast cancer cell lines. The study highlighted the structure-activity relationship (SAR) that contributed to their efficacy .
Applications in Material Science
Beyond biological applications, thioureas are also explored in material science for their role in organic light-emitting diodes (OLEDs) and photovoltaic devices. Their ability to form stable complexes with metal ions makes them suitable for creating novel materials with enhanced electronic properties.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Features
The core thiourea scaffold (C=S and C=O groups) is conserved across derivatives, but substituents significantly influence molecular geometry and intermolecular interactions. Key comparisons include:
- Key Observations: The bulky 3,5-diphenyl-biphenyl group in the title compound introduces significant steric hindrance, likely reducing solubility in polar solvents compared to alkyl-substituted analogs (e.g., 4-n-butylphenyl) . Hydroxyethyl substituents (as in ) promote hydrogen bonding in crystal packing, contrasting with the title compound’s reliance on aromatic stacking .
Biological Activity
1-benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea is a compound that belongs to the class of thiourea derivatives. Thioureas are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. The specific compound has garnered attention due to its potential applications in medicinal chemistry.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a benzoyl group and a diphenyl moiety attached to a thiourea backbone, which may influence its biological activity through various mechanisms.
Antibacterial Activity
Thiourea derivatives have been widely studied for their antibacterial properties. The presence of the thiourea functional group allows for interactions with bacterial cell membranes, potentially disrupting their integrity. Studies indicate that compounds with longer alkyl chains in thiourea derivatives exhibit enhanced antibacterial activity due to increased lipophilicity, which aids in membrane penetration .
For instance, in a study evaluating various thiourea derivatives against E. coli, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 135 µg/mL to 145 µg/mL . This suggests that modifications in the thiourea structure can significantly impact antibacterial efficacy.
Anticancer Activity
Research has highlighted the anticancer potential of thiourea derivatives. These compounds have shown the ability to inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in tumor proliferation and survival . For example, studies have reported IC50 values as low as 1.50 µM for certain bis-thiourea structures against leukemia cell lines . The mechanism often involves the disruption of cellular signaling pathways and induction of apoptosis in cancer cells.
Antioxidant Activity
Antioxidant properties are another significant aspect of thiourea derivatives. The ability of these compounds to scavenge free radicals contributes to their potential protective effects against oxidative stress-related diseases. In particular, some derivatives have shown promising results in DPPH and ABTS assays with IC50 values indicating strong radical scavenging capabilities .
Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves reacting benzoylisothiocyanate with substituted anilines. A general procedure (adapted from ) includes:
Dissolving benzoylisothiocyanate (0.03 mol) in 1,4-dioxane (50 mL).
Adding the substituted biphenylamine (0.03 mol) and stirring at room temperature overnight.
Isolating the product via filtration after quenching with ice/water.
Optimization Tips:
- Solvent Choice: Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity .
- Temperature: Room temperature minimizes side reactions, but heating (40–60°C) may improve yield for sterically hindered amines.
- Purification: Recrystallization from methanol/dichloromethane (1:1) is effective for removing unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this thiourea derivative?
Methodological Answer:
Q. What biological activities are associated with structurally related thiourea derivatives?
Methodological Answer: Thioureas exhibit diverse activities ( ):
- Antimicrobial: Test via agar diffusion assays (e.g., against S. aureus or E. coli).
- Anticancer: Use MTT assays on cancer cell lines (IC₅₀ values correlate with substituent electron-withdrawing groups).
- Metal Chelation: UV-Vis titration with Cu²⁺ or Ni²⁺ reveals binding stoichiometry (typically 1:1 or 2:1 ligand:metal) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond length variations) be resolved during structure refinement?
Methodological Answer:
- Data Contradiction Analysis:
- Bond Lengths: Compare with Mogul bond geometry databases (integrated in SHELXL) to identify outliers. For example, C=S bond deviations >0.02 Å may indicate incorrect tautomer assignment .
- Hydrogen Bonding: Use PLATON to validate intermolecular interactions. Discrepancies in N–H⋯S vs. N–H⋯O bonds may arise from solvent inclusion .
- Refinement Strategy:
Q. What strategies enhance the bioactivity of this compound through structural modification?
Methodological Answer:
-
Position Modification Impact on Activity Benzoyl ring Electron-withdrawing groups (e.g., -NO₂) ↑ Antimicrobial potency Biphenyl ring Halogenation (e.g., -Cl) ↑ Lipophilicity and membrane permeability Thiourea core Methylation of NH ↓ Hydrogen-bonding capacity (alters target binding) -
Rational Design:
- Molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., fungal CYP51).
- QSAR models to correlate logP values with observed IC₅₀ .
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
